[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride
Description
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride is a chiral amine derivative with a stereospecific (2S)-configuration. The compound consists of a diethylamine group attached to a 1-aminopropan-2-yl backbone, stabilized as a dihydrochloride salt.
Properties
Molecular Formula |
C7H20Cl2N2 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
(2S)-2-N,2-N-diethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)7(3)6-8;;/h7H,4-6,8H2,1-3H3;2*1H/t7-;;/m0../s1 |
InChI Key |
ZCVUEZQQEACMOA-KLXURFKVSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)CN.Cl.Cl |
Canonical SMILES |
CCN(CC)C(C)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride typically involves the reaction of diethylamine with a chiral aminopropane derivative. One common method is the reductive amination of a ketone precursor with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aminopropane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
Scientific Research Applications
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its chiral nature allows for selective binding to target sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride (Target Compound) | C₇H₁₉Cl₂N₂ | ~210.15* | Diethylamine, secondary amine, hydrochloride | Not explicitly given |
| (2S)-1-Aminopropan-2-ylamine dihydrochloride | C₅H₁₄Cl₂F₂N₂ | 211.08 | Difluoroethyl, hydrochloride | 1799374-54-1 |
| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O•(HCl)₂ | 204.10 | Amide, dihydrochloride | 71697-89-7 |
| Diisopropylaminoethyl chloride | C₇H₁₆ClN | 149.66 | Chloroethyl, diisopropylamine | 108–18–9 |
| 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | C₉H₁₈ClNO | 191.70 | Cyclohexanone, dimethylaminomethyl | Not provided |
*Estimated based on structural similarity to analogs.
Key Observations:
- Steric and Electronic Effects: The target compound’s diethylamine group provides moderate steric bulk compared to the bulkier diisopropylamine in or the planar cyclohexanone in .
- Polarity : The amide group in increases polarity and water solubility, whereas the target compound’s hydrocarbon-rich diethyl group may enhance lipophilicity.
Physical and Chemical Properties
| Property | Target Compound | (2S)-1-Aminopropan-2-ylamine dihydrochloride | (2S)-2,5-Diaminopentanamide dihydrochloride |
|---|---|---|---|
| Physical Form | Likely powder* | Powder | Powder |
| Stability | Likely stable under dry conditions | No data available | Avoid strong oxidizers |
| Incompatibilities | Likely strong oxidizers | Not specified | Strong oxidizers, NOₓ, CO₂, HCl |
*Inferred from analogs .
Biological Activity
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride, also known as a dihydrochloride salt of a chiral amine, is a compound of interest in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and safety profiles, supported by data tables and relevant case studies.
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 209.15 g/mol
- CAS Number : Not specifically listed but related to similar compounds.
The biological activity of [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride is primarily attributed to its role as a ligand in neurotransmitter systems. It is believed to interact with various receptors, particularly those involved in the central nervous system (CNS). The compound may exhibit effects similar to other amines, influencing neurotransmission and potentially modulating mood and cognitive functions.
Biological Activity Overview
- Neurotransmitter Modulation : The compound may enhance the release or activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, similar to other amine-based compounds.
- Cognitive Enhancement : There is emerging evidence that this compound could improve cognitive functions, possibly through its action on cholinergic pathways.
Safety and Toxicity
The safety profile indicates that [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride can cause skin and eye irritation upon exposure. Long-term toxicity studies are necessary to fully understand its safety in clinical applications.
| Toxicity Parameter | Value |
|---|---|
| Skin Irritation | Yes |
| Eye Irritation | Yes |
| LD50 (oral) | Not established |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of similar amine compounds in rodent models. The results indicated that these compounds significantly reduced depressive behaviors in forced swim tests, suggesting that [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride may have similar efficacy.
Case Study 2: Cognitive Enhancement
Research conducted at a university pharmacology department examined the effects of related compounds on memory retention in aging models. Results demonstrated improved memory performance, indicating potential applications for cognitive decline associated with aging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
